

An In-Depth Technical Guide to the Synthesis and Characterization of Tiemonium Iodide

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Compound of Interest

Compound Name: *Tiemonium Iodide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Tiemonium iodide**, a quaternary ammonium compound with significant applications in the pharmaceutical industry as an antispasmodic agent. This document details the synthetic pathways, experimental protocols, and analytical characterization of **Tiemonium iodide**, presenting data in a clear and accessible format for researchers and professionals in drug development.

Introduction

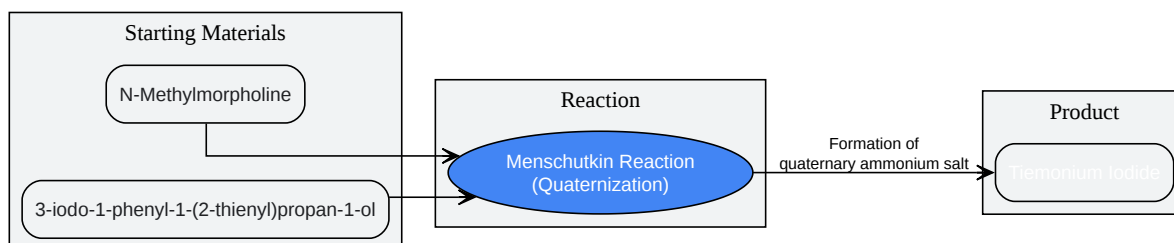
Tiemonium iodide, chemically known as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide, is an antimuscarinic agent that acts by blocking muscarinic receptors, thereby reducing smooth muscle contractions.^[1] Its therapeutic efficacy in treating visceral spasms makes it a compound of interest for pharmaceutical research and development. A thorough understanding of its synthesis and a robust characterization are fundamental for quality control, regulatory compliance, and further drug development efforts.

Synthesis of Tiemonium Iodide

The primary synthetic route to **Tiemonium iodide** is through a quaternization reaction, specifically the Menshutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt.

Reaction Scheme:

The synthesis of **Tiemonium iodide** involves the reaction of N-methylmorpholine with 3-iodo-1-phenyl-1-(2-thienyl)propan-1-ol.



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Figure 1: Synthesis workflow for **Tiemonium iodide**.

Experimental Protocol

While the seminal preparation is described in British Patent GB 953386, the detailed experimental protocol is not readily available in public literature.[2] However, a general procedure for the synthesis of quaternary ammonium salts via the Menschutkin reaction can be adapted.

General Protocol for Quaternization:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- **Addition of Alkyl Halide:** To the stirred solution, add an equimolar amount of 3-iodo-1-phenyl-1-(2-thienyl)propan-1-ol.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

- Isolation of Product: Upon completion of the reaction, the product, **Tiemonium iodide**, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Characterization of Tiemonium Iodide

The comprehensive characterization of **Tiemonium iodide** is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Tiemonium iodide** is presented in Table 1.

Property	Value
CAS Number	144-12-7
Molecular Formula	C18H24INO2S
Molecular Weight	445.36 g/mol
Appearance	Solid
Melting Point	189-191 °C
IUPAC Name	4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide

Source:[2]

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of **Tiemonium iodide**.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^1H and ^{13}C NMR spectra for **Tiemonium iodide** are not widely published, the expected chemical shifts can be predicted based on its structure.

- ^1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and thienyl groups, the protons of the morpholine ring, the methyl group attached to the nitrogen, and the aliphatic protons of the propyl chain.
- ^{13}C NMR: The spectrum would display distinct signals for each of the 18 carbon atoms in the molecule, including the quaternary carbon of the morpholinium ring and the carbons of the phenyl and thienyl groups.

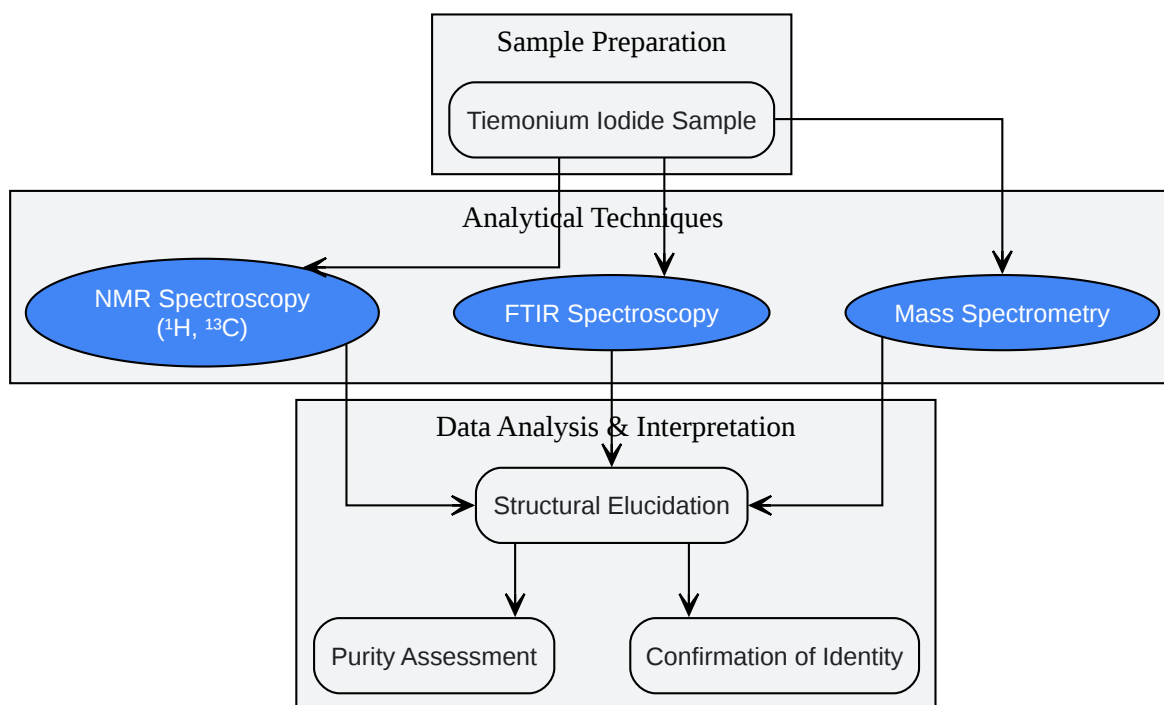
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Tiemonium iodide** is expected to exhibit characteristic absorption bands for its functional groups. Based on data for the closely related Tiemonium methylsulfate, the following peaks can be anticipated^[3]:

Wavenumber (cm^{-1})	Assignment
~3400	O-H stretching (hydroxyl group)
~3100-3000	C-H stretching (aromatic)
~2900-2800	C-H stretching (aliphatic)
~1600, ~1470	C=C stretching (aromatic rings)
~1100	C-O stretching (ether in morpholine)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for the Tiemonium cation ($\text{C}_{18}\text{H}_{24}\text{NO}_2\text{S}^+$) would be at m/z 318.4. A predicted GC-MS fragmentation pattern for **Tiemonium iodide** is available, though experimental data would provide more definitive structural information.^[4]



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